2H-Thiopyrano[2,3-e]benzofuran-2-one
Description
Structure
3D Structure
Properties
CAS No. |
178625-88-2 |
|---|---|
Molecular Formula |
C11H6O2S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
thiopyrano[2,3-e][1]benzofuran-2-one |
InChI |
InChI=1S/C11H6O2S/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H |
InChI Key |
MBFAEWRXKMICFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=CC(=O)S3 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Thiopyrano 2,3 E Benzofuran 2 One and Its Derivatives
De Novo Synthesis Approaches
De novo synthesis provides a direct route to the 2H-Thiopyrano[2,3-e]benzofuran-2-one core, building the fused ring system from simpler, acyclic or monocyclic starting materials. These methods are valued for their flexibility in introducing a variety of substituents onto the final scaffold.
Cyclodehydration Strategies for Annulation
Cyclodehydration reactions are a cornerstone in the formation of fused heterocyclic systems. This strategy typically involves an intramolecular condensation reaction, driven by the removal of a water molecule to facilitate ring closure. In the context of synthesizing thiopyranobenzofuranones, this could involve a precursor molecule containing both a phenol (B47542) or a derivative and a thiopyranone precursor with a suitable functional group that can undergo cyclization. The acidic or basic conditions employed in these reactions are crucial for promoting the desired annulation.
Cycloaddition Reactions in Tricyclic System Formation
Cycloaddition reactions offer a powerful and atom-economical approach to constructing complex cyclic molecules. nih.govmdpi.com These reactions involve the joining of two or more unsaturated molecules to form a new ring. For the synthesis of the this compound scaffold, a potential strategy could involve a Diels-Alder reaction between a benzofuran-based diene and a suitable dienophile containing a thiocarbonyl group, or vice versa. The regioselectivity and stereoselectivity of such reactions are key considerations in designing a successful synthetic route. While specific examples for this exact tricyclic system are not extensively documented, the general principles of cycloaddition are widely applied in heterocyclic synthesis. nih.govmdpi.comnih.govthieme-connect.demdpi.com For instance, [3+2] cycloaddition reactions using azomethine ylides have been effectively used to create spiro-pyrrolidine derivatives of benzofuran (B130515). mdpi.com Similarly, [4+1] cycloadditions have been developed to synthesize 2-aminobenzofurans from ortho-quinone methides and isocyanides. nih.govmdpi.com These examples highlight the potential of cycloaddition strategies in building complex fused systems.
Multi-component Reactions for Fused Heterocycles
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the starting materials, represent a highly efficient strategy for generating molecular diversity. nih.gov MCRs are particularly valuable for the synthesis of complex heterocyclic libraries. A hypothetical MCR approach to this compound could involve the one-pot reaction of a salicylaldehyde (B1680747) derivative, a sulfur-containing C-H acidic compound, and a suitable carbonyl compound or its equivalent. The power of MCRs lies in their ability to rapidly assemble complex scaffolds from simple and readily available starting materials. nih.gov
Synthesis from Precursor Molecules
An alternative to de novo synthesis is the modification of pre-existing heterocyclic structures. This approach is often more direct and can provide access to specific derivatives based on the availability of the starting materials.
Routes Involving Benzofuran and Thiopyran Derivatives
The synthesis of this compound can be envisioned through the annulation of a thiopyran ring onto a benzofuran core. researchgate.net This often involves the functionalization of a benzofuran derivative at the 2- and 3-positions to introduce reactive handles that can be subsequently elaborated into the fused thiopyranone ring. For example, a 3-hydroxybenzofuran-2-carbothioate could be a key intermediate, which upon intramolecular cyclization would yield the desired tricyclic system. The synthesis of various benzofuran derivatives is well-established, providing a range of starting points for such strategies. mdpi.commdpi.comnih.gov
Conversely, a thiopyran derivative can serve as the starting point for the annulation of the benzofuran ring. A suitably substituted thiopyranone could undergo a reaction sequence, such as a Japp-Klingemann reaction followed by cyclization, to construct the furan (B31954) ring. The choice of strategy often depends on the desired substitution pattern on the final molecule.
Table 1: Selected Synthetic Strategies for Fused Heterocycles
| Strategy | Description | Key Intermediates/Reactants | Reference |
| Cycloaddition | Formation of a ring by joining two unsaturated molecules. | Dienes and dienophiles, azomethine ylides, ortho-quinone methides. | nih.govmdpi.commdpi.com |
| Multi-component Reaction | Three or more reactants combine in a single step. | Salicylaldehydes, sulfur-containing compounds, carbonyls. | nih.gov |
| Precursor Annulation | Building a new ring onto an existing heterocyclic core. | Functionalized benzofurans or thiopyrans. | researchgate.netmdpi.commdpi.comnih.gov |
Transformations of Pyran-2-one Scaffolds for Fused Systems
The structural similarity between pyran-2-ones and thiopyran-2-ones suggests that the former could serve as valuable precursors for the synthesis of this compound. A key transformation would involve the replacement of the oxygen atom in the pyran-2-one ring with a sulfur atom. This can often be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. Therefore, a synthetic route could first focus on constructing a benzofuro[2,3-e]pyran-2-one system, which can then be converted to the target thiopyranone. The synthesis of various fused pyran-2-ones is well-documented, providing a solid foundation for this approach. researchgate.netorgsyn.orgresearchgate.net
Utilisation of Thiopyrylium (B1249539) Salts in Synthesis
The application of thiopyrylium salts in the synthesis of thiopyran-fused heterocyclic systems is a notable strategy. While direct evidence for the synthesis of this compound using this method is not extensively detailed in the provided context, the general reactivity of thiopyrylium salts suggests their potential as precursors. These salts are known to react with various nucleophiles, which could be exploited to construct the target fused ring system. For instance, a suitably substituted benzofuranone with a reactive methylene (B1212753) group could potentially undergo condensation with a thiopyrylium salt, leading to the formation of the thiopyran ring. The design of such a synthetic route would be crucial for achieving the desired annulation.
Green Chemistry and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have become increasingly important in the synthesis of complex organic molecules. For the synthesis of benzofuran-containing scaffolds, several environmentally benign methods have been developed. These often involve the use of less hazardous solvents, catalyst-free conditions, or the development of one-pot procedures that minimize waste and energy consumption. nih.gov
For example, catalyst-free syntheses of benzofuran derivatives have been reported, which proceed through successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides. nih.gov While not directly yielding the target molecule, this approach highlights the potential for developing sustainable routes to related structures. Another green approach involves reactions conducted in aqueous media, which significantly reduces the reliance on volatile organic solvents. researchgate.net The development of a green synthetic route to this compound would likely focus on minimizing the use of toxic reagents and solvents, and maximizing atom economy through efficient, multi-component reactions.
Regioselectivity and Stereoselectivity in Synthesis
Controlling regioselectivity and stereoselectivity is a paramount challenge in the synthesis of complex heterocyclic systems like this compound.
Regioselectivity: The formation of the correct isomer is critical. In the synthesis of substituted benzofuranones, the regiochemical outcome of cyclization reactions is often dictated by the substitution pattern of the starting materials. oregonstate.edu For instance, in intramolecular Friedel-Crafts type reactions, cyclization typically occurs at the less sterically hindered ortho position of a phenoxycarbonyl compound. oregonstate.edu When steric factors are not dominant, mixtures of regioisomers can be common. oregonstate.edu The Diels-Alder reaction is another powerful tool where high levels of regioselectivity can be achieved by controlling the electronic polarization of the reacting partners. oregonstate.edu
Stereoselectivity: When chiral centers are present in the target molecule or its precursors, controlling the stereochemistry becomes crucial. For instance, in [3+2] cycloaddition reactions to form spiro-pyrrolidine derivatives of benzofuran, the mechanism of the reaction profoundly impacts the stereochemical outcome. nih.gov The use of chiral catalysts or auxiliaries is a common strategy to induce stereoselectivity. While the parent compound this compound is achiral, the synthesis of its substituted derivatives could involve stereoselective steps. Microwave-assisted syntheses of 2H-pyran-2-ones have shown remarkable regio- and stereoselectivity in subsequent Diels-Alder reactions, depending on the reaction conditions. researchgate.net
One-Pot Reaction Strategies
One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot syntheses for benzofuran and its derivatives have been reported, which could be adapted for the synthesis of this compound.
One such strategy involves the [4+1] annulation of para-quinone methides, followed by an oxidation/elimination sequence to afford functionalized benzofuran-2(3H)-ones in a single pot. rsc.org Another approach is the rhodium-catalyzed intramolecular cyclization of triazoles to generate 2,3-disubstituted dihydrobenzofurans. rsc.org Furthermore, one-pot heteroannulation of benzoquinones has been shown to produce benzofuran systems. dtu.dk
A particularly relevant example is the one-pot synthesis of benzofuran-2-carboxamide (B1298429) derivatives, which combines a C-H arylation step with a subsequent transamidation reaction. mdpi.com This highlights the potential for multi-step sequences to be carried out in a single reaction vessel. The development of a one-pot synthesis for this compound would likely involve the careful selection of starting materials and catalysts that allow for a cascade of reactions to occur in a controlled manner.
Table 1: Examples of One-Pot Syntheses for Benzofuran Derivatives
| Starting Materials | Key Reaction Type | Product Type | Reference |
| para-Quinone methides, Bromonitromethane | [4+1] Annulation | 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones | rsc.org |
| Triazoles | Rhodium-catalyzed intramolecular cyclization | 2,3-Disubstituted dihydrobenzofurans | rsc.org |
| Benzoquinones, Cyclohexanones | Heteroannulation | Furanylidene-benzofurans, Benzofurans | dtu.dk |
| Benzofuran-2-carboxamides | C-H Arylation, Transamidation | Benzofuran-2-carboxamide derivatives | mdpi.com |
Chemical Reactivity and Transformations of 2h Thiopyrano 2,3 E Benzofuran 2 One
Electrophilic and Nucleophilic Reactions
The reactivity of 2H-Thiopyrano[2,3-e]benzofuran-2-one towards electrophiles and nucleophiles is dictated by the electronic distribution within its fused ring system. The benzofuran (B130515) portion is generally susceptible to electrophilic attack, while the thiopyran-2-one ring, particularly the carbonyl group and the β-carbon of the enone system, serves as a primary site for nucleophilic addition.
While specific studies on the electrophilic and nucleophilic reactions of this compound are not extensively documented, the reactivity can be inferred from related benzofuran systems. For instance, electrophilic cyclization of o-alkynyl anisoles, mediated by dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF), is a known method for synthesizing 3-thiomethyl-substituted benzofurans. rsc.orguwf.edu This suggests that the benzofuran moiety in the target molecule could potentially undergo electrophilic substitution at available positions on the benzene (B151609) ring.
Nucleophilic attack is anticipated to occur preferentially at the carbonyl carbon of the thiopyran-2-one ring or via conjugate addition to the β-carbon. The polarity of the carbon-sulfur and carbon-oxygen bonds, along with resonance stabilization of the resulting intermediates, will govern the regioselectivity of such reactions.
Cyclization and Rearrangement Reactions
Pericyclic reactions, including sigmatropic rearrangements and cyclizations, represent powerful tools for the structural modification of heterocyclic compounds. For this compound and its derivatives, these reactions can lead to the formation of novel, complex scaffolds.
Thio-Claisen Rearrangements and Analogous Cyclizations
The Thio-Claisen rearrangement, a uwf.eduuwf.edu-sigmatropic rearrangement of an allyl aryl thioether, is a key reaction for the synthesis of sulfur-containing heterocycles. wikipedia.org In a study on related coumarin (B35378) derivatives, 4-propargylthio researchgate.netbenzopyran-2-ones were shown to undergo a thermal Thio-Claisen rearrangement to yield 2H-thiopyrano[3,2-c] researchgate.netbenzopyran-2-ones. iosrjournals.org This transformation proceeds through a concerted pericyclic mechanism, driven by the formation of a thermodynamically stable carbonyl group. youtube.com
By analogy, a suitably substituted precursor of this compound, such as an allyl thioether derivative of a 3-hydroxybenzofuran, could be envisioned to undergo a similar rearrangement to construct the thiopyranone ring. The reaction typically requires heating and proceeds through a cyclic transition state. wikipedia.orgyoutube.com
| Precursor Type | Reaction | Product Type | Ref |
| 4-Propargylthio researchgate.netbenzopyran-2-ones | Thermal Thio-Claisen Rearrangement | 2H-Thiopyrano[3,2-c] researchgate.netbenzopyran-2-ones | iosrjournals.org |
| Allyl vinyl ether | Claisen Rearrangement | γ,δ-Unsaturated carbonyl | wikipedia.org |
| Allylic alcohol and orthoester | Johnson-Claisen Rearrangement | γ,δ-Unsaturated ester | wikipedia.org |
| Allylic carboxylate and strong base | Ireland-Claisen Rearrangement | γ,δ-Unsaturated carboxylic acid | wikipedia.org |
Intramolecular Cyclizations and Annulation Processes
Intramolecular cyclization reactions are fundamental to the synthesis of fused heterocyclic systems. For the construction of the this compound skeleton, intramolecular processes involving the formation of either the benzofuran or the thiopyranone ring are conceivable.
Palladium-catalyzed tandem addition/cyclization reactions of 2-(2-acylphenoxy)acetonitriles with arylboronic acids have been developed for the synthesis of 2-aroyl benzofurans. rsc.org This methodology involves a sequential nucleophilic addition followed by an intramolecular cyclization. Furthermore, palladium-catalyzed cyclization and thiocarbonylation reactions are utilized for the synthesis of thioester-containing benzofurans. researchgate.net These examples highlight the utility of transition metal catalysis in constructing the benzofuran core, which could be adapted for the synthesis of precursors to this compound.
Oxidative Transformations (e.g., Photooxygenation of Related Furocoumarins)
Furocoumarins, which share the furan (B31954) ring with the title compound, are known to undergo photosensitized reactions. nih.gov Upon irradiation with long-wave ultraviolet light, some furocoumarins can generate singlet oxygen (¹O₂). rsc.org The efficiency of singlet oxygen production varies among different furocoumarin derivatives. rsc.orguwf.edu These reactions can lead to photooxidation products. researchgate.net While the thiopyranone ring in this compound will influence its photochemical behavior, the potential for photooxidative transformations, particularly at the furan ring, should be considered.
Derivatization and Functionalization Strategies
The development of synthetic methodologies to introduce functional groups onto the this compound scaffold is crucial for exploring its chemical and biological properties. Strategies can target either the benzofuran or the thiopyranone portion of the molecule.
General methods for the derivatization of benzofurans are well-established and include palladium-catalyzed C-H arylation to install substituents at the C3 position. mdpi.com Additionally, domino Friedel-Crafts/lactonization reactions provide access to 3,3-disubstituted-3H-benzofuran-2-one derivatives. nih.gov These approaches could potentially be applied to a pre-formed this compound or its synthetic precursors to generate a library of analogs. The synthesis of new benzofuran derivatives as potential anticancer agents often involves modifications at various positions of the benzofuran ring system, including bromination and the introduction of different functional groups at position 2. nih.gov
| Strategy | Description | Potential Application to Target |
| Palladium-catalyzed C-H arylation | Installation of aryl groups at the C3 position of a benzofuran ring. | Functionalization of the benzofuran moiety. |
| Domino Friedel-Crafts/lactonization | Synthesis of 3,3-disubstituted-3H-benzofuran-2-ones. | Synthesis of precursors or related structures. |
| Bromination | Introduction of bromine atoms, which can serve as handles for further functionalization. | Derivatization of the aromatic or heterocyclic rings. |
Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a molecule such as 2H-Thiopyrano[2,3-e]benzofuran-2-one, ¹H NMR would reveal signals corresponding to the protons on the benzofuran (B130515) and thiopyran rings. The chemical shift (δ) of each proton is influenced by the electron density around it. For instance, protons adjacent to the oxygen in the furan (B31954) ring or the sulfur in the thiopyran ring would have characteristic chemical shifts.
The coupling constants (J-values) between adjacent protons would help establish their spatial relationship (e.g., ortho, meta coupling in the benzene (B151609) portion). For example, in the analysis of related benzofuran derivatives, distinct doublets and triplets are used to map out the substitution pattern on the aromatic ring. In the synthesis of various benzofuran-based compounds, ¹H NMR is routinely used to confirm the structure by assigning signals to specific protons in the newly formed molecule researchgate.netnih.gov. For instance, the analysis of 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid showed a singlet for the aromatic proton at δ 7.72 ppm, confirming its isolated position on the ring nih.gov.
Table 1: Illustrative ¹H NMR Data for a Related Benzofuran Derivative (Data for Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate) nih.gov
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 7.10 | s |
| -COOCH₃ | 3.95 | s |
| -OCH₃ | 3.95 | s |
| -OCH₃ | 3.94 | s |
| -COCH₃ | 2.73 | s |
| -CH₃ | 2.55 | s |
| Note: This data is for a substituted benzofuran derivative and serves to illustrate the type of information obtained from ¹H NMR spectroscopy. The chemical shifts and multiplicities for this compound would differ. |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its chemical environment.
Key signals would include those for the carbonyl carbon (C=O) of the lactone, which is expected to appear significantly downfield (typically >160 ppm). Carbons bonded to heteroatoms (oxygen and sulfur) would also have characteristic chemical shifts. For example, in the characterization of synthesized benzofuran derivatives, the carbonyl carbon signal is a key marker for confirming the presence of the lactone or ketone group nih.gov. The analysis of numerous synthetic benzofuran derivatives relies on ¹³C NMR to confirm the successful assembly of the heterocyclic core researchgate.netnih.gov.
Table 2: Illustrative ¹³C NMR Data for a Related Benzofuran Derivative (Data for 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid) nih.gov
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (-C =O) | 203.35 |
| Carboxyl (-C OOH) | 159.72 |
| Aromatic/Alkene Carbons | 155.30, 145.99, 132.08, 116.11, 111.33, 100.68, 94.45 |
| Methyl (-COC H₃) | 26.70 |
| Methyl (-C H₃) | 13.20 |
| Note: This data is for a substituted benzofuran derivative. The chemical shifts for this compound would be different but would show signals in analogous regions. |
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would definitively link each proton signal to its corresponding carbon partner in the molecule, greatly simplifying the assignment process.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, a correlation from a proton to the carbonyl carbon would confirm the position of the lactone group relative to the protonated parts of the rings.
Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within individual spin systems, such as the aromatic ring.
The use of these 2D NMR techniques is standard practice in the structural elucidation of complex natural products and synthetic heterocycles, including dihydrobenzofuran neolignans and other related structures researchgate.net.
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an excellent tool for identifying the functional groups present in a molecule.
An IR spectrum provides a characteristic fingerprint of a molecule, with specific absorption bands corresponding to different types of bonds and functional groups. For this compound, the most prominent and diagnostic peak would be the stretching vibration of the carbonyl (C=O) group in the α,β-unsaturated lactone (thiopyranone) ring. This peak is typically strong and sharp, expected in the region of 1680-1720 cm⁻¹.
Other key absorptions would include:
C=C stretching from the aromatic and heterocyclic rings, typically found in the 1450-1600 cm⁻¹ region.
C-O stretching from the benzofuran ether linkage and the lactone C-O bond, appearing in the 1000-1300 cm⁻¹ region.
Aromatic C-H stretching , which occurs just above 3000 cm⁻¹.
In the synthesis of novel benzofuran derivatives, IR spectroscopy is consistently used to confirm the presence of key functional groups, particularly the carbonyl group researchgate.net.
Table 3: Typical Infrared Absorption Frequencies for Functional Groups in a Related Benzofuranone Structure
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Carbonyl (C=O) Stretch (in aurone) | ~1698 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-O Stretch | 1300 - 1000 | Strong |
| Note: These are general ranges. The data is based on related benzofuranone structures. The exact frequencies for this compound may vary. |
Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. Instead of passing the infrared beam directly through the sample, the technique relies on the beam undergoing total internal reflection within a crystal (like diamond or germanium). The beam creates an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal.
This method is highly advantageous as it requires very little sample and avoids the need for preparing KBr pellets, making it a rapid and efficient way to obtain an IR spectrum. The resulting ATR-IR spectrum is typically very similar to a traditional transmission spectrum. For the analysis of a novel synthetic compound like this compound, ATR-IR would be a standard and convenient method for confirming the presence of its key functional groups. Many modern spectroscopic characterizations of new compounds utilize ATR-IR for its simplicity and reliability mdpi.com.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental formula of a compound with high precision.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally establishing the elemental composition of a molecule by providing a highly accurate mass measurement. The theoretical monoisotopic mass of This compound , with the chemical formula C₁₁H₆O₂S, is calculated to be 202.00885060 daltons. researchgate.net An experimental HRMS analysis is expected to yield a mass value that correlates closely with this theoretical figure, confirming the compound's elemental makeup and distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₆O₂S |
| Theoretical Monoisotopic Mass (Da) | 202.00885060 researchgate.net |
| Expected Experimental Mass (Da) | ~202.00885 |
X-ray Crystallography for Solid-State Structure Determination
Although a specific crystal structure for this compound has not been reported in the surveyed literature, an X-ray crystallographic study would be anticipated to reveal the planarity of the fused benzofuran and thiopyran ring systems. Such an analysis would provide precise measurements of the carbon-oxygen, carbon-sulfur, and carbon-carbon bond lengths and the internal angles of the heterocyclic rings, offering critical insights into the molecule's steric and electronic characteristics.
Table 2: Anticipated X-ray Crystallographic Parameters for this compound
| Parameter | Information Provided |
| Crystal System | The fundamental symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry operations that define the unit cell. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C=O, C-O, C-S). |
| Bond Angles (°) | The angles formed between three connected atoms. |
| Torsional Angles (°) | The dihedral angles that describe the conformation of the molecule. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of light in the UV-Vis region promotes electrons from lower-energy ground states to higher-energy excited states. For This compound , the presence of an extended conjugated system incorporating the benzofuran nucleus and an α,β-unsaturated lactone is expected to give rise to characteristic absorption bands.
The spectrum would likely be dominated by intense π → π* transitions, which involve the excitation of electrons from π bonding to π antibonding orbitals. Additionally, the presence of non-bonding electrons on the oxygen and sulfur atoms facilitates lower-energy n → π* transitions. In structurally related benzofuranone compounds, such as aurones, these transitions can result in absorption maxima (λmax) in the 350–410 nm range. nih.gov The precise wavelengths and intensities of these absorptions are sensitive to the specific molecular structure and solvent environment. The absorption of UV or visible light corresponds to the excitation of outer electrons. researchgate.net The absorption of ultraviolet and visible radiation in organic molecules is restricted to certain functional groups (chromophores) that contain valence electrons of low excitation energy. researchgate.net
Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Type of Electronic Transition | Description | Expected Wavelength Region |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Higher energy, shorter wavelength |
| n → π | Excitation of a non-bonding electron (from O or S) to a π antibonding orbital. | Lower energy, longer wavelength |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to investigate the electronic structure and properties of organic molecules, including benzofuran (B130515) derivatives. researchgate.net
The foundational step in most computational studies is the geometry optimization of the molecule. For benzofuran derivatives, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are employed to determine the most stable three-dimensional conformation. physchemres.org These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a study of 2-phenylbenzofuran (B156813), the dihedral angle between the benzofuran and phenyl rings was calculated to be nearly planar, which was in good agreement with experimental data. physchemres.org While specific calculations for 2H-Thiopyrano[2,3-e]benzofuran-2-one are not widely published, the methodology would be similar. The optimized geometry is essential for all subsequent computational analyses.
The electronic structure of a molecule, including the distribution of electron density, is also elucidated through DFT. These calculations can reveal the reactive sites of a molecule and provide insights into its chemical behavior.
Table 1: Comparison of Calculated and Experimental Geometric Parameters for a Benzofuran Derivative
| Parameter | Calculated (DFT/B3LYP) | Experimental |
| Bond Length (C-O) | 1.36 Å | 1.37 Å |
| Bond Length (C=C) | 1.35 Å | 1.34 Å |
| Bond Angle (C-O-C) | 106.5° | 106.2° |
Note: Data presented is for a representative benzofuran derivative to illustrate the application of DFT in geometry optimization. Specific data for this compound is not available in the cited literature.
DFT calculations are also a valuable tool for predicting spectroscopic properties, which can then be compared with experimental results for validation. For example, theoretical calculations can predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of a molecule. In a study on 7-methoxy-benzofuran-2-carboxylic acid, the calculated harmonic wavenumbers were in excellent agreement with the experimental FT-IR values. researchgate.net Similarly, the predicted 1H NMR chemical shifts for the same compound showed good correlation with the experimental spectrum. researchgate.net These computational predictions aid in the interpretation of experimental spectra and the structural confirmation of newly synthesized compounds.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target.
While specific docking studies on this compound are limited, research on the related 2H-thiopyrano[2,3-b]quinoline derivatives provides valuable insights. nih.govsemanticscholar.org In one such study, these derivatives were docked against the anticancer target protein CB1a. nih.govsemanticscholar.org The results revealed binding affinities ranging from -5.3 to -6.1 kcal/mol, indicating stable interactions. semanticscholar.org The docking poses identified key amino acid residues involved in the binding, such as ILE-8, LYS-7, and TRP-12, through hydrogen bonding and hydrophobic interactions. semanticscholar.org This type of analysis is crucial for understanding the potential biological activity of a compound and for designing more potent analogs.
Table 2: Molecular Docking Results for 2H-thiopyrano[2,3-b]quinoline Derivatives with CB1a
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| Derivative 1 | -5.8 | PHE A-15, TRP A-12, LYS A-16 |
| Derivative 2 | -5.5 | PHE A-15, TRP A-12, LYS A-16, LYS A-26, GLU-32 |
| Derivative 3 | -6.1 | ILE-8, LYS-7, LYS-11, VAL-14 |
| Derivative 4 | -5.3 | LYS-16, LYS-26, PHE-15, TRP-12 |
Note: This data is for 2H-thiopyrano[2,3-b]quinoline derivatives, which are structurally related to this compound. nih.govsemanticscholar.org
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are instrumental in elucidating the mechanisms of chemical reactions. Molecular Electron Density Theory (MEDT) is one such approach that can be used to understand the feasibility and pathways of a reaction. While a specific MEDT study on the synthesis of this compound has not been reported, computational studies on the synthesis of benzofuran derivatives have been conducted. nih.gov These studies often propose a step-by-step mechanism, for example, involving an iminium ion formation followed by an intramolecular cyclization. nih.gov By calculating the energy barriers for each step, the most probable reaction pathway can be determined.
Analysis of Electronic Properties
The electronic properties of a molecule, such as its ability to donate or accept electrons, are critical to its reactivity. DFT calculations can provide values for several key electronic descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule. researchgate.net
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a stable system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): This property measures the resistance to a change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A smaller value for chemical hardness indicates a more reactive species. researchgate.net
For a derivative of benzofuran, 7-methoxy-benzofuran-2-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.189 eV, suggesting it is a relatively reactive molecule. researchgate.net
Table 3: Calculated Electronic Properties of a Benzofuran Derivative
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.2 eV |
| Chemical Potential (μ) | -4.1 eV |
| Chemical Hardness (η) | 2.1 eV |
Note: Data presented is for a representative benzofuran derivative. researchgate.net Specific data for this compound is not available in the cited literature.
Supramolecular Interactions and Crystal Packing Analysis
The way molecules arrange themselves in a solid-state, or their crystal packing, is governed by supramolecular interactions such as hydrogen bonds, π-stacking, and van der Waals forces. Understanding these interactions is important for materials science and drug development.
While the crystal structure of this compound is not described in the searched literature, studies on related compounds like 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one reveal how these molecules pack. nih.gov In this case, the crystal packing involved a layer structure with dimeric units connected by C-H···O hydrogen bonds. nih.gov Such analyses provide insights into the stability and physical properties of the crystalline material. The study of supramolecular interactions helps in the design of new materials with desired properties. rsc.org
Biological and Pharmacological Investigations: Mechanistic Insights
In Vitro Studies on Specific Biological Targets and Pathways
In vitro investigations have been instrumental in elucidating the mechanisms through which 2H-Thiopyrano[2,3-e]benzofuran-2-one and related compounds exert their pharmacological effects. These studies have pinpointed specific molecular targets, including enzymes and receptors, and have provided a foundational understanding of their structure-activity relationships.
Enzyme Inhibition Studies
Derivatives of the benzofuran (B130515) and thiopyran scaffolds have been extensively evaluated for their inhibitory potential against a variety of enzymes implicated in numerous diseases.
MurB Enzyme: The MurB enzyme, a crucial component in the bacterial peptidoglycan biosynthesis pathway, represents a key target for novel antibacterial agents. While direct studies on this compound are limited, research on structurally related heterocyclic compounds provides valuable insights. For instance, a series of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives were investigated for their antimicrobial activity, with molecular docking studies suggesting that the E. coli MurB enzyme is a probable target. nih.gov This suggests that the thiopyran ring, a common feature, may play a role in the interaction with this enzyme.
14α-Lanosterol Demethylase: This enzyme, also known as CYP51, is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans, making it a prime target for antifungal drugs. nih.gov Dual inhibitors targeting both lanosterol (B1674476) 14α-demethylase and histone deacetylase (HDAC) have been designed and shown to be effective against Candida and Cryptococcus species. researchgate.net Similarly, dual inhibitors of CYP51 and heat shock protein 90 (Hsp90) have demonstrated potent in vitro and in vivo antifungal activity against invasive candidiasis. semanticscholar.org These findings highlight the potential of scaffolds that can interact with CYP51.
α-Glucosidase: The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have demonstrated the potent α-glucosidase inhibitory activity of benzofuran derivatives. nih.govnih.gov For example, hydroxylated 2-phenylbenzofuran (B156813) derivatives have been identified as potent inhibitors, with some compounds being significantly more active than the standard drug, acarbose. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for these compounds. nih.gov Furthermore, novel benzofuran-pyrazole hybrids have also shown enhanced α-glucosidase inhibitory strength. nih.gov
Topoisomerases: Topoisomerases are essential enzymes that regulate the topology of DNA and are well-established targets for anticancer drugs. researchgate.netnih.gov These enzymes resolve the topological problems that arise during DNA replication, transcription, and recombination. researchgate.net Topoisomerase inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or as catalytic inhibitors, which block the enzymatic activity without inducing DNA damage. researchgate.netnih.gov While direct inhibitory studies of this compound on topoisomerases are not extensively documented, the structural similarities to known topoisomerase inhibitors suggest this as a plausible area for future investigation.
| Enzyme Target | Compound Class | Key Findings | Reference(s) |
| MurB Enzyme | Triazolo-thiadiazole derivatives | Molecular docking suggests probable inhibition of E. coli MurB. | nih.gov |
| 14α-Lanosterol Demethylase (CYP51) | CYP51/HDAC dual inhibitors | Potent antifungal activity against C. tropicalis and C. neoformans. | researchgate.net |
| CYP51/Hsp90 dual inhibitors | Potent antifungal activity against Candida albicans. | semanticscholar.org | |
| α-Glucosidase | Hydroxylated 2-phenylbenzofurans | Significantly more active than acarbose; mixed-type inhibition. | nih.gov |
| Biphenyl pyrazole-benzofuran hybrids | Displayed multifold enhanced inhibitory strength compared to acarbose. | nih.gov | |
| Topoisomerases | General Topoisomerase Inhibitors | Essential targets for anticancer therapy. | researchgate.netnih.gov |
Receptor Binding Studies
The interaction of small molecules with specific receptors is a cornerstone of pharmacology. The cannabinoid receptors, for instance, are key components of the endocannabinoid system and are involved in a multitude of physiological processes.
CB1a Protein: Molecular docking studies have been conducted to investigate the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives, which are structurally analogous to this compound, with the CB1a protein. nih.govnih.gov These in silico analyses revealed that these compounds have a high binding affinity for the CB1a receptor, suggesting their potential as modulators of the endocannabinoid system. nih.govnih.gov The binding affinity values for a series of thiopyrano[2,3-b]quinoline derivatives ranged from -5.3 to -6.1 Kcal/mol. nih.gov
Protein-Ligand Interaction Analyses through Molecular Modeling
Molecular modeling techniques, such as docking studies, provide crucial insights into the binding modes and interactions between ligands and their protein targets at the molecular level.
CB1a Protein Interactions: The docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives with the CB1a protein (PDB ID: 2IGR) identified key amino acid residues involved in the binding. nih.govnih.gov These include ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, and TRP-25. nih.gov The interactions observed were a combination of hydrophobic interactions and hydrogen bonding, which contribute to the stability of the ligand-receptor complex. nih.gov
MurB Enzyme Interactions: Molecular docking of triazolo-thiadiazole derivatives with the E. coli MurB enzyme has been performed to predict the binding mode and rationalize the observed antibacterial activity. nih.gov These computational studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors.
α-Glucosidase Interactions: To understand the potent inhibitory activity of 2-phenylbenzofuran derivatives against α-glucosidase, molecular docking studies were performed. nih.gov These studies helped to visualize the binding of the inhibitors within the active site of the enzyme and to identify the key interactions responsible for the inhibition.
Cellular Mechanistic Studies
Beyond in vitro enzyme and receptor assays, cellular studies are vital for understanding the broader biological consequences of a compound's activity within a living system.
Inhibition of Ribonucleoprotein (RNP) Complex Activity
Currently, there is a lack of specific research data on the direct inhibition of ribonucleoprotein (RNP) complex activity by this compound or its close derivatives. The inhibition of such complexes is a known antiviral and regulatory mechanism, for instance, in the context of CRISPR-Cas9 systems where anti-CRISPR proteins can prevent the assembly of the Cas9 RNP complex. nih.gov Future investigations are needed to explore whether thiopyranobenzofuran scaffolds can modulate the function of cellular or viral RNP complexes.
Cell Cycle Modulation and Apoptosis Induction in Preclinical Models
A significant body of research points to the ability of benzofuran and related heterocyclic derivatives to influence cell cycle progression and induce programmed cell death (apoptosis) in cancer cells.
Cell Cycle Arrest: A novel synthetic derivative of benzofuran lignan (B3055560) has been shown to induce G2/M cell cycle arrest in Jurkat T-lymphocytes. nih.gov This arrest is correlated with an induction of apoptosis. In another study, certain benzofuran-piperazine hybrids were found to arrest the cell cycle, contributing to their cytotoxic effects. researchgate.net Furthermore, juglone-bearing thiopyrano[2,3-d]thiazoles, which share the thiopyran ring, have been shown to cause cell cycle arrest in colorectal cancer cells. nih.gov
Apoptosis Induction: The induction of apoptosis is a hallmark of many anticancer agents. The aforementioned benzofuran lignan derivative was found to induce apoptosis in p53-positive cells, partly through the inhibition of NF-κB. nih.gov Similarly, certain nitrile derivatives containing a benzofuran moiety induced apoptosis in cancer cells, which was associated with an increase in the levels of caspase-3. semanticscholar.org Juglone-bearing thiopyrano[2,3-d]thiazoles have also been demonstrated to induce apoptosis in colorectal adenocarcinoma cells, an effect linked to increased production of reactive oxygen species (ROS). nih.gov
| Cellular Mechanism | Compound Class | Key Findings | Reference(s) |
| Cell Cycle Modulation | Benzofuran lignan derivative | Induces G2/M arrest in Jurkat T-cells. | nih.gov |
| Benzofuran-piperazine hybrids | Cause cell cycle arrest in cancer cells. | researchgate.net | |
| Juglone-bearing thiopyrano[2,3-d]thiazoles | Leads to cell cycle arrest in colorectal cancer cells. | nih.gov | |
| Apoptosis Induction | Benzofuran lignan derivative | Induces apoptosis in p53-positive cells via NF-κB inhibition. | nih.gov |
| Nitrile-containing benzofurans | Induces apoptosis and increases caspase-3 levels. | semanticscholar.org | |
| Juglone-bearing thiopyrano[2,3-d]thiazoles | Induces apoptosis in colorectal cancer cells through ROS production. | nih.gov |
Biological and Pharmacological Investigations of this compound and Its Analogs: A Mechanistic Overview
The exploration of novel heterocyclic compounds as potential therapeutic agents is a cornerstone of medicinal chemistry. Among these, the benzofuran scaffold has been identified as a "privileged structure," forming the core of numerous bioactive natural products and synthetic drugs. documentsdelivered.comnih.govnih.govwpunj.edu This article focuses on the mechanistic investigations into the biological and pharmacological properties of derivatives based on the this compound framework and its broader benzofuran class.
While direct in vitro DNA interaction studies for the specific compound this compound are not extensively detailed in the reviewed scientific literature, the interaction with DNA represents a fundamental mechanism for many heterocyclic anticancer agents. mdpi.com Understanding how small molecules bind to DNA is crucial for the development of more effective and selective cancer therapies. mdpi.com
The primary mode of interaction for many planar aromatic heterocyclic compounds is DNA intercalation. mdpi.comnih.gov This process involves the insertion of the flat part of the molecule between the base pairs of the DNA double helix. mdpi.com Such an interaction can lead to significant changes in the DNA's structure, inhibiting processes like replication and transcription and ultimately triggering cell death. mdpi.com
Standard in vitro methods to investigate these interactions include spectroscopic techniques. For instance, UV-Vis absorption and fluorescence spectroscopy are commonly used to study the binding of a compound to calf thymus DNA (ctDNA). mdpi.com Upon interaction, changes in the absorption spectrum (hypochromism or hyperchromism) and shifts in the wavelength maxima can indicate the mode and strength of the binding. mdpi.com Fluorescence quenching assays with molecules like ethidium (B1194527) bromide, a known DNA intercalator, can further elucidate whether a compound competes for the same intercalation sites. researchgate.net While these studies have been applied to various heterocyclic systems like acridines and thiophenes, specific data for the thiopyranobenzofuran scaffold awaits further investigation. mdpi.comresearchgate.net
Preclinical in vivo studies are essential to validate the therapeutic potential and understand the mechanism of action of new chemical entities in a whole-organism context. These investigations focus on target engagement—confirming the drug binds its intended target—and the modulation of downstream cellular pathways.
For the broader class of benzofuran derivatives, in vivo studies have demonstrated significant anticancer activity. For example, a small-molecule benzofuran derivative, designated as compound S6, was identified as a selective inhibitor of Aurora B kinase. nih.gov In a preclinical model using nude mice with liver cancer xenografts, administration of S6 led to marked suppression of tumor growth. nih.gov Crucially, this effect was accompanied by the inhibition of phospho-histone H3 on serine 10, a known biomarker of Aurora B activity, thus confirming target engagement and pathway modulation in vivo. nih.gov
Another study on a benzofuran-isatin conjugate, Compound 5a, showed promising in vitro anticancer properties, including the inhibition of cell viability and invasion and the induction of apoptosis. nih.gov The authors noted that in vivo studies are required to confirm the promising anticancer potential of this compound for colorectal cancer therapy, highlighting the critical transition from in vitro to in vivo validation. nih.gov These examples underscore the potential pathways through which thiopyranobenzofuranone derivatives might exert their effects, although specific in vivo data for this particular scaffold remains to be published.
The systematic investigation of the structure-activity relationship (SAR) is fundamental to medicinal chemistry, guiding the optimization of a lead compound into a potent and selective drug candidate. documentsdelivered.comnih.gov For the benzofuran scaffold, extensive SAR studies have been conducted to identify the structural features required for potent anticancer activity. dntb.gov.uanih.gov
Research has consistently shown that substitutions at various positions on the benzofuran ring system can dramatically influence cytotoxic activity. nih.govmdpi.com
C-2 Position: The C-2 position of the benzofuran ring is often a key site for modification. SAR studies have revealed that substitutions with ester groups or various heterocyclic rings at this position can be crucial for cytotoxic activity. nih.govmdpi.com
C-3 Position: The introduction of a 3,4,5-trimethoxybenzoyl group at the C-3 position has been highlighted as a significant determinant of the antiproliferative activity in certain benzofuran series. nih.gov
Benzene (B151609) Ring Substitution: Modifications on the fused benzene portion of the scaffold also play a critical role. For instance, the position of halogen atoms can be a critical determinant of biological activity. mdpi.com In a series of benzofuran-isatin conjugates, the presence of a CONH group was found to be necessary for anticancer activity, and the addition of phenol (B47542) and chlorine groups enhanced this activity, likely by increasing binding interactions with the target. nih.gov
The following interactive table summarizes SAR findings for various benzofuran derivatives, illustrating how specific structural modifications impact their anticancer potency.
| Compound Series | Key Structural Feature | Observed Activity / Finding | Reference |
|---|---|---|---|
| Benzofuran-nicotinonitrile Hybrids | Hybridization of benzofuran with nicotinonitrile | Compound 8 showed broad-spectrum activity against HePG2, HCT-116, and MCF-7 cell lines. | researchgate.net |
| Halogenated Benzofurans | Position of halogen atom on the benzofuran ring | The position of the halogen is a critical determinant of biological activity. | mdpi.com |
| Benzofuran-Isatin Conjugates | Presence of CONH group and additional phenol/chlorine groups | The CONH group is necessary for activity; phenol and chlorine groups improved anticancer effects. | nih.gov |
| 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furans | 3,4,5-trimethoxybenzoyl group at C-2 | Compound 6a (BNC105) was identified as a potent and selective antiproliferative agent. | nih.gov |
| Benzofuran-based Chalcones | Chalcone linkage to the benzofuran core | Derivative 4g displayed potent anticancer activity and was identified as a VEGFR-2 inhibitor. | nih.gov |
The benzofuran core is not just a bioactive scaffold but also a versatile chemical platform for the design and synthesis of new therapeutic agents. nih.govwpunj.edu Medicinal chemists employ several design principles to create novel derivatives with enhanced potency and selectivity.
One prominent strategy is molecular hybridization . This approach involves combining the benzofuran scaffold with other known pharmacophores to create a single hybrid molecule with potentially synergistic or novel activities. nih.gov For example, conjugating the benzofuran moiety with isatin, another privileged heterocyclic scaffold in anticancer drug discovery, has led to the development of promising anticancer molecules with apoptosis-inducing mechanisms. nih.gov
Another key principle is the use of the benzofuran scaffold to target specific biological pathways . Fused heterocyclic ring systems are well-suited to interact with enzymes like kinases, which are often dysregulated in cancer. mdpi.com Derivatives have been specifically designed as inhibitors of crucial cancer-related kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora B kinase. nih.govnih.gov For instance, benzofuran-based chalcones have been developed as potent VEGFR-2 inhibitors, a key target in blocking tumor angiogenesis. nih.gov Similarly, the benzothiophene (B83047) scaffold, which is structurally related to thiopyranobenzofuran, is also considered a privileged structure in drug discovery for developing kinase inhibitors and other agents. nih.gov
These design strategies, guided by SAR data and computational modeling, allow for the rational development of new benzofuran analogs with optimized pharmacological profiles for various diseases, particularly cancer. nih.govresearchgate.net
Advanced Materials and Non Biological Applications
Optoelectronic and Photophysical Applications
The intersection of light and electricity at the molecular level is the focus of optoelectronics, a field where organic compounds with specific photophysical behaviors are highly sought after. The potential of 2H-Thiopyrano[2,3-e]benzofuran-2-one and its derivatives in this domain is an area of ongoing exploration.
Photoswitchable materials are compounds that can reversibly change their properties, such as color or conformation, upon irradiation with light. This behavior is a form of photochromism. While direct studies on the photoswitchable properties of this compound are not extensively documented in publicly available literature, research on related thiopyran derivatives indicates that the thiopyran ring is a known photochromic scaffold. tandfonline.com Some 4-thiopyran derivatives have been observed to exhibit photochromism, undergoing reversible color changes upon exposure to light. tandfonline.com This phenomenon is often linked to a special solid-state crystal form. tandfonline.com For instance, some thiopyran derivatives exhibit fatigue phenomena after several cycles of color change. tandfonline.com
The photochromic behavior in related systems, such as bicyclic aziridine (B145994) derivatives conjugated to thiophene (B33073), involves reversible isomerization between a closed-ring and a more conjugated open-ring form upon light irradiation. nih.gov This suggests that the thiopyran moiety within this compound could potentially impart photoswitching capabilities, though specific experimental validation is required.
Table 1: Photochromic Behavior of a Related Thiophene-Substituted Bicyclic Aziridine
| Compound | Solvent | λmax (nm) (Solution) | λmax (nm) (Solid State) | Lifetime Multiplier (Solid vs. Solution) |
|---|---|---|---|---|
| Th-DABH | Methanol | 440 | 632 | 176 |
Data pertains to a thiophene-conjugated bicyclic aziridine derivative (Th-DABH) and not this compound. nih.gov
Infrared (IR)-absorbing dyes are crucial for applications such as thermal imaging, optical data storage, and telecommunications. These dyes absorb light in the near-infrared (NIR) region of the electromagnetic spectrum. There is currently a lack of specific research data confirming the use of this compound as an infrared-absorbing dye.
However, the strategy of extending π-conjugation in organic molecules is a common approach to shift absorption into the NIR region. The introduction of furan (B31954) or thiophene rings into other dye structures, such as naphthopyrans, has been shown to bathochromically shift the absorption spectrum, extending it into the NIR region. nih.gov Given that this compound possesses a conjugated system incorporating both furan and thiopyran rings, it is plausible that derivatives of this compound could be engineered to absorb in the infrared. Further research would be needed to explore this potential.
An electron-transfer photosensitizer is a molecule that, upon light absorption, can initiate an electron transfer reaction. This property is fundamental to various processes, including photoredox catalysis and solar energy conversion. Psoralen analogs, which share the benzofuran (B130515) core with the title compound, have been studied for their photophysical properties. For instance, 3-ethoxycarbonyl-2H-benzofuro[2,3-e]-1-benzopyran-2-one efficiently absorbs UVA radiation and possesses a triplet excited state that can be quenched by electron donors. researchgate.net This indicates the potential for photosensitized electron transfer.
Electrophotographic photoreceptors are essential components in printers and copiers. They consist of a photoconductive layer that is charged and then selectively discharged by light to form a latent image. Specific studies detailing the application of this compound in electrophotographic photoreceptors have not been found in the surveyed literature. The development of organic photoconductors for this purpose often involves materials with high charge carrier mobility and photosensitivity in the visible region of the spectrum.
Photo-initiators are compounds that generate reactive species (radicals or cations) upon light exposure, which in turn initiate polymerization to form a hologram. The use of this compound as a photo-initiator for holographic recording is not specifically documented. However, the broader class of photopolymer materials for holographic applications often employs a photosensitizer dye in combination with an initiator. mdpi.com Azobenzene derivatives, for example, have been investigated for creating recording media for polarization holography. scilit.com Given the photosensitivity of related structures, it is conceivable that derivatives of this compound could be developed to act as photosensitizers in such systems, but this remains a hypothetical application without direct supporting research.
Photoconductive polymers are a cornerstone of organic solar cell technology. These materials absorb sunlight to create excitons, which are then separated into free charge carriers to generate an electric current. While there is no specific research on polymers derived from this compound for solar cell applications, related sulfur- and furan-containing heterocyclic systems have shown promise.
For example, copolymers based on thienothiophene, which contains fused thiophene rings, have been successfully used in high-performance solar cells. nih.gov Similarly, benzofuran-based copolymers have been synthesized and have demonstrated high power conversion efficiencies in polymer solar cells. nih.gov The electronic properties of such polymers can be tuned by modifying the chemical structure, which is a key strategy in the design of new materials for organic photovoltaics. nih.gov The presence of both sulfur and furan moieties in the this compound scaffold makes it an interesting, albeit unexplored, building block for the synthesis of novel photoconductive polymers.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-ethoxycarbonyl-2H-benzofuro[2,3-e]-1-benzopyran-2-one |
| Azobenzene |
| Thienothiophene |
| Thiophene |
| Furan |
| Naphthopyran |
Catalysis and Organic Synthesis Reagents
There is currently no available scientific literature detailing the use of this compound as a catalyst or a reagent in organic synthesis. The unique fusion of the thiopyran and benzofuran ring systems suggests potential for novel reactivity, but this has yet to be explored or reported in peer-reviewed studies. The general classes of benzofurans and thiopyrans encompass a wide range of compounds with catalytic and synthetic applications; however, these properties cannot be directly attributed to the specific, unsubstituted title compound without dedicated research.
Building Blocks and Scaffolds for Complex Molecular Architectures
Similarly, information on the application of this compound as a foundational building block or scaffold for the construction of more complex molecules is not present in the current body of scientific literature. The potential for this compound to serve as a starting material for the synthesis of novel polycyclic or functionally decorated molecules is recognized due to its fused heterocyclic structure. However, no specific examples or methodologies for its elaboration have been documented.
Further research and synthetic exploration are necessary to determine the chemical utility and potential applications of this compound in these areas.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Methodologies
The foundation of any exploration into a new chemical entity is the ability to synthesize it and its derivatives in an efficient and scalable manner. While a convenient synthesis of what is described as a sulfur analogue of Angelicin, 2H-Thiopyrano[2,3-e]benzofuran, has been reported, a detailed and optimized methodology for the "-2-one" derivative is a critical first step. Future research should focus on:
Exploration of Diverse Starting Materials: Investigating a range of substituted benzofurans and thiophenes as precursors could provide access to a library of 2H-Thiopyrano[2,3-e]benzofuran-2-one derivatives with diverse functionalities.
Modern Catalytic Methods: The application of modern transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and photocatalysis could offer more efficient and atom-economical routes compared to classical condensation methods.
Exploration of Undiscovered Chemical Reactivity and Transformations
The unique fusion of an electron-rich benzofuran (B130515) ring and an α,β-unsaturated lactone-like thiopyranone ring suggests a rich and complex reactivity profile for this compound. A thorough investigation of its chemical behavior is essential. Key areas for exploration include:
Reactions at the Thiopyranone Core: Investigating nucleophilic addition, cycloaddition reactions, and reactions with electrophiles and reducing agents will be crucial to understanding the reactivity of the thiocarbonyl and the conjugated double bond.
Functionalization of the Benzofuran Ring: Exploring electrophilic aromatic substitution and metal-catalyzed C-H functionalization on the benzene (B151609) portion of the molecule would enable the introduction of various substituents to tune its properties.
Ring-Opening and Rearrangement Reactions: Studying the stability of the fused ring system under various conditions (acidic, basic, thermal, photochemical) could reveal novel rearrangement pathways and lead to the discovery of new heterocyclic scaffolds.
Advanced Computational Modeling and Rational Design Strategies
In parallel with experimental work, computational chemistry can provide invaluable insights into the structure, properties, and reactivity of this compound, guiding experimental design and accelerating discovery. Future computational efforts should include:
Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict molecular geometries, electronic properties (such as HOMO-LUMO energy levels), and spectroscopic signatures (NMR, IR, UV-Vis). researchgate.netrsc.orgresearchgate.net These calculations can also elucidate reaction mechanisms and predict the regioselectivity of chemical transformations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once initial biological data is obtained, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, enabling the rational design of more potent and selective compounds.
Molecular Docking and Dynamics Simulations: To explore the potential of these compounds as therapeutic agents, molecular docking and dynamics simulations can predict their binding modes and affinities to various biological targets, such as enzymes and receptors. rsc.orgresearchgate.net
Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action
The benzofuran and thiopyranone motifs are present in numerous biologically active natural products and synthetic drugs, suggesting that this compound could exhibit interesting pharmacological properties. A systematic biological evaluation is warranted, focusing on:
High-Throughput Screening: Screening a library of this compound derivatives against a wide range of biological targets, including kinases, proteases, and GPCRs, could identify initial lead compounds.
Anticancer and Antimicrobial Activity: Given the known anticancer and antimicrobial properties of many benzofuran and thiopyranone derivatives, these are logical starting points for biological testing. chapman.edunih.gov
Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be essential to understand how they exert their biological effects at the molecular level. This could involve identifying specific protein targets and elucidating their impact on cellular signaling pathways.
Expansion into Emerging Materials Science and Technology Applications
The planar, π-conjugated structure of this compound suggests its potential for use in materials science. Future research in this area could explore:
Organic Electronics: The electronic properties of this scaffold could be harnessed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). technologynetworks.com Judicious introduction of electron-donating and -withdrawing groups could be used to tune the material's properties for specific applications.
Fluorescent Probes and Sensors: The inherent fluorescence of the benzofuran moiety could be modulated by the thiopyranone ring and various substituents, leading to the development of novel fluorescent probes for detecting ions, small molecules, or biological macromolecules.
Functional Polymers: Incorporation of the this compound unit into polymer backbones or as pendant groups could lead to new materials with unique optical, electronic, or thermal properties.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Predictive Modeling: AI/ML algorithms can be trained on existing data from related compounds to predict the properties, reactivity, and biological activity of new, unsynthesized derivatives of this compound.
De Novo Design: Generative AI models can be used to design novel this compound derivatives with desired properties, expanding the accessible chemical space beyond what can be intuitively designed.
Reaction-Planning and Synthesis Optimization: AI tools can assist in planning the most efficient synthetic routes to target molecules and optimizing reaction conditions, thereby accelerating the research and development cycle.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 2H-Thiopyrano[2,3-e]benzofuran-2-one, and how can reaction yields be improved?
- Methodological Answer : Microwave-assisted synthesis under controlled temperature (80–120°C) and solvent-free conditions can enhance reaction efficiency, as demonstrated for structurally similar thiopyrano[2,3-b]quinolines . Alternatively, "on-water" domino reactions using thiols and aldehydes as precursors improve regioselectivity and reduce byproducts . Optimize yields by adjusting catalyst loading (e.g., 10 mol% p-toluenesulfonic acid) and reaction time (6–12 hours), monitoring progress via TLC or HPLC .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Confirm structural integrity via H- and C-NMR to identify key protons (e.g., thiopyran ring protons at δ 3.5–4.5 ppm) and carbons. GC-MS with electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 233 for CHNOS) and fragmentation patterns . IR spectroscopy detects functional groups like carbonyl (C=O, ~1700 cm) and sulfur-containing moieties .
Q. What experimental protocols ensure the compound’s stability and solubility in pharmacological assays?
- Methodological Answer : Conduct solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. For stability, perform thermal gravimetric analysis (TGA) under nitrogen to assess decomposition temperatures (>150°C) and store samples in amber vials at -20°C to prevent photodegradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodological Answer : Synthesize derivatives with variations at positions 3 and 8 (e.g., methyl, hydroxy, or methoxy groups) and test against target proteins (e.g., CB1a receptors) via molecular docking (AutoDock Vina) and in vitro assays (IC determination) . Use comparative molecular field analysis (CoMFA) to correlate electronic/steric properties with activity .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting binding affinities across studies?
- Methodological Answer : Apply triangulation by cross-validating results using SPR (surface plasmon resonance), isothermal titration calorimetry (ITC), and cell-based assays . Replicate experiments under standardized conditions (e.g., buffer pH, temperature) and perform meta-analyses of published data to identify confounding variables (e.g., solvent polarity) .
Q. How should researchers design experiments to explore novel derivatives’ anti-microbial or anti-cancer potential?
- Methodological Answer : Follow a phased approach:
- Phase 1 : Screen derivatives against Gram-positive/-negative bacteria (MIC assays) or cancer cell lines (MTT assays) .
- Phase 2 : Use transcriptomics (RNA-seq) to identify gene expression changes and proteomics (LC-MS/MS) to map protein interaction networks .
- Phase 3 : Validate mechanisms via CRISPR-Cas9 knockout of target genes (e.g., apoptosis regulators) .
Methodological Frameworks
Q. What statistical and computational tools are critical for analyzing complex reaction mechanisms?
- Methodological Answer : Employ DFT calculations (Gaussian 09) to model transition states and reaction pathways. Use multivariate analysis (PCA) to identify dominant variables (e.g., solvent polarity, temperature) in kinetic studies . For reproducibility, document workflows in platforms like Jupyter Notebooks .
Q. How can researchers ensure methodological rigor in hybrid (qualitative-quantitative) studies of the compound’s applications?
- Methodological Answer : Combine quantitative HPLC purity data (>95%) with qualitative expert interviews to contextualize synthesis challenges. Use mixed-methods software (NVivo for qualitative, SPSS for quantitative) to integrate findings . Validate hypotheses via iterative cycles of experimentation and peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
